2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-methylphenylpiperazine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary amines.
Substitution: Modified piperazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the body, modulating their activity. This interaction can lead to various physiological effects, such as pain relief or anti-inflammatory responses. The exact pathways involved may include the inhibition of specific enzymes or the activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-methyl-4-(4-bromophenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide
- 2-[3-methyl-4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide
- 2-[3-methyl-4-(4-chlorophenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide
Uniqueness
2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-8-10-19(11-9-16)24-13-12-23(14-18(24)3)15-21(25)22-20-7-5-4-6-17(20)2/h4-11,18H,12-15H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYUBZAWRLVFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)CC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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